Cas no 1695204-82-0 (2-(5-fluoropyridin-3-yl)ethanimidamide)

2-(5-Fluoropyridin-3-yl)ethanimidamide is a fluorinated pyridine derivative featuring an ethanimidamide functional group, making it a versatile intermediate in organic synthesis and pharmaceutical research. The presence of the fluorine atom enhances its reactivity and potential for selective modifications, while the ethanimidamide moiety offers opportunities for further derivatization into heterocyclic compounds. This compound is particularly valuable in the development of bioactive molecules, including kinase inhibitors and other pharmacologically active agents. Its well-defined structure and high purity make it suitable for precise synthetic applications. The compound’s stability and compatibility with common reaction conditions further contribute to its utility in medicinal chemistry and drug discovery.
2-(5-fluoropyridin-3-yl)ethanimidamide structure
1695204-82-0 structure
Product name:2-(5-fluoropyridin-3-yl)ethanimidamide
CAS No:1695204-82-0
MF:C7H8FN3
MW:153.156924247742
CID:5966284
PubChem ID:105569845

2-(5-fluoropyridin-3-yl)ethanimidamide Chemical and Physical Properties

Names and Identifiers

    • 2-(5-fluoropyridin-3-yl)ethanimidamide
    • 1695204-82-0
    • EN300-1846717
    • Inchi: 1S/C7H8FN3/c8-6-1-5(2-7(9)10)3-11-4-6/h1,3-4H,2H2,(H3,9,10)
    • InChI Key: WRVPSSISINXSHO-UHFFFAOYSA-N
    • SMILES: FC1=CN=CC(=C1)CC(=N)N

Computed Properties

  • Exact Mass: 153.07022543g/mol
  • Monoisotopic Mass: 153.07022543g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 62.8Ų

2-(5-fluoropyridin-3-yl)ethanimidamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1846717-0.05g
2-(5-fluoropyridin-3-yl)ethanimidamide
1695204-82-0
0.05g
$768.0 2023-09-19
Enamine
EN300-1846717-0.1g
2-(5-fluoropyridin-3-yl)ethanimidamide
1695204-82-0
0.1g
$804.0 2023-09-19
Enamine
EN300-1846717-0.25g
2-(5-fluoropyridin-3-yl)ethanimidamide
1695204-82-0
0.25g
$840.0 2023-09-19
Enamine
EN300-1846717-10.0g
2-(5-fluoropyridin-3-yl)ethanimidamide
1695204-82-0
10g
$5221.0 2023-06-01
Enamine
EN300-1846717-10g
2-(5-fluoropyridin-3-yl)ethanimidamide
1695204-82-0
10g
$3929.0 2023-09-19
Enamine
EN300-1846717-1g
2-(5-fluoropyridin-3-yl)ethanimidamide
1695204-82-0
1g
$914.0 2023-09-19
Enamine
EN300-1846717-5.0g
2-(5-fluoropyridin-3-yl)ethanimidamide
1695204-82-0
5g
$3520.0 2023-06-01
Enamine
EN300-1846717-1.0g
2-(5-fluoropyridin-3-yl)ethanimidamide
1695204-82-0
1g
$1214.0 2023-06-01
Enamine
EN300-1846717-0.5g
2-(5-fluoropyridin-3-yl)ethanimidamide
1695204-82-0
0.5g
$877.0 2023-09-19
Enamine
EN300-1846717-5g
2-(5-fluoropyridin-3-yl)ethanimidamide
1695204-82-0
5g
$2650.0 2023-09-19

Additional information on 2-(5-fluoropyridin-3-yl)ethanimidamide

Introduction to 2-(5-fluoropyridin-3-yl)ethanimidamide (CAS No. 1695204-82-0) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

The compound 2-(5-fluoropyridin-3-yl)ethanimidamide (CAS No. 1695204-82-0) represents a significant advancement in the realm of chemical biology and medicinal chemistry, owing to its unique structural features and promising biological activities. This heterocyclic amide derivative has garnered considerable attention in recent years due to its potential applications in drug discovery, particularly as a scaffold for developing novel therapeutic agents. The presence of a fluoropyridine moiety and an ethanimidamide group endows this molecule with distinct physicochemical properties that make it an attractive candidate for further exploration.

Recent studies have highlighted the versatility of 2-(5-fluoropyridin-3-yl)ethanimidamide in modulating various biological pathways. The fluoropyridine ring is a well-documented pharmacophore in medicinal chemistry, known for its ability to enhance binding affinity and metabolic stability in drug molecules. In contrast, the ethanimidamide moiety has been increasingly recognized for its role in influencing the solubility and bioavailability of small-molecule compounds. The synergistic combination of these structural elements in 2-(5-fluoropyridin-3-yl)ethanimidamide suggests a multifaceted approach to drug design, potentially targeting multiple disease pathways simultaneously.

One of the most compelling aspects of 2-(5-fluoropyridin-3-yl)ethanimidamide is its potential as an inhibitor of enzymes involved in cancer progression. Preclinical investigations have demonstrated that compounds bearing a similar fluoropyridine scaffold can disrupt key signaling cascades implicated in tumor growth and metastasis. Specifically, the fluorine atom in the pyridine ring can engage in favorable interactions with hydrophobic pockets of target proteins, thereby enhancing the compound's binding affinity. This property has been exploited in the development of kinase inhibitors, which are among the most successful classes of anticancer drugs to date.

Furthermore, the ethanimidamide group in 2-(5-fluoropyridin-3-yl)ethanimidamide contributes to its ability to modulate protein-protein interactions. This functionality has been leveraged in the design of protease inhibitors, which play a crucial role in diseases such as HIV/AIDS and hepatitis C. The unique conformational flexibility offered by the ethanimidamide moiety allows for precise tuning of molecular interactions, making it an ideal component for structure-based drug design strategies.

The synthesis of 2-(5-fluoropyridin-3-yl)ethanimidamide presents an intriguing challenge due to the need for precise functionalization of both the pyridine ring and the amide group. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated hydrogenation, have been employed to achieve high yields and regioselectivity. These techniques not only facilitate the construction of complex molecular architectures but also enable the introduction of various substituents at strategic positions within the molecule.

In terms of pharmacokinetic properties, 2-(5-fluoropyridin-3-yl)ethanimidamide exhibits favorable solubility characteristics, which are essential for oral bioavailability. The balance between lipophilicity and polar surface area provided by its structure ensures efficient passive diffusion across biological membranes while minimizing renal clearance. Additionally, computational modeling studies have suggested that this compound may exhibit low toxicity profiles, as indicated by its predicted metabolic stability and lack of significant interactions with cytochrome P450 enzymes.

The therapeutic potential of 2-(5-fluoropyridin-3-yl)ethanimidamide has been further explored through its application as an immunomodulatory agent. Emerging evidence suggests that fluorinated pyridines can modulate immune cell function by influencing signaling pathways such as JAK/STAT and NFκB. By targeting these pathways, compounds like 2-(5-fluoropyridin-3-yl)ethanimidamide may offer novel treatments for autoimmune diseases and chronic inflammatory conditions where excessive immune responses contribute to pathology.

Another exciting area of research involves using 2-(5-fluoropyridin-3-yl)ethanimidamide as a tool compound for studying protein-protein interactions at a molecular level. Its ability to bind specifically to target proteins while maintaining structural integrity makes it an invaluable probe for biochemical assays. Such assays are critical for understanding disease mechanisms at a molecular level and identifying new therapeutic targets.

The development of next-generation sequencing technologies has enabled high-throughput screening (HTS) approaches to identify novel drug candidates more efficiently than traditional methods. In this context, virtual screening techniques have been employed to predict potential binding interactions between 2-(5-fluoropyridin-3-yl)ethanimidamide and disease-relevant proteins. These computational methods leverage large datasets of known protein structures and ligand binding affinities to prioritize compounds for experimental validation.

Future directions in the study of 2-(5-fluoropyridin-3-yl)ethanimidamide may include exploring its role as a chiral ligand or catalyst in asymmetric synthesis reactions. The presence of stereogenic centers within its structure could be exploited to produce enantiomerically pure forms of bioactive molecules with enhanced pharmacological properties. Additionally, investigating its behavior under different environmental conditions—such as pH variations or exposure to light—may reveal novel functional applications beyond traditional pharmaceuticals.

In conclusion,2-(5-fluoropyridin-3-yl)ethanimidamide(CAS No. 1695204- 82- 0) stands out as a versatile molecule with significant implications for chemical biology and medicinal chemistry. Its unique structural features, coupled with promising preclinical data, position it as a valuable candidate for further development into novel therapeutic agents. As research continues, we can expect additional insights into its biological activities and potential applications across various therapeutic areas.

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